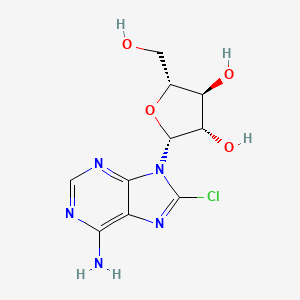

(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

Starting Materials: The synthesis begins with a suitable sugar moiety and a purine base.

Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside analog.

Chlorination: The purine base is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.

Amination: The chlorinated purine is then aminated using ammonia or an amine source.

Industrial Production Methods

Industrial production of nucleoside analogs involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Batch Reactors: For controlled reaction conditions.

Purification Techniques: Such as crystallization, chromatography, and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The purine ring can undergo reduction reactions.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

Oxidation: Formation of carboxylated nucleoside analogs.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of amino or thiol-substituted nucleoside analogs.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Modified Nucleic Acids: Used in the study of nucleic acid structure and function.

Biology

Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.

Medicine

Antiviral Agents: Used in the treatment of viral infections like HIV and hepatitis.

Anticancer Agents: Used in chemotherapy to target rapidly dividing cancer cells.

Industry

Biotechnology: Used in the development of diagnostic tools and therapeutic agents.

Wirkmechanismus

The compound exerts its effects by incorporating into nucleic acids, thereby disrupting their normal function. This can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acyclovir: An antiviral nucleoside analog used to treat herpes infections.

Zidovudine: An antiretroviral medication used to treat HIV.

Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural modifications, which may confer distinct biological activity and therapeutic potential compared to other nucleoside analogs.

Biologische Aktivität

The compound (2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as a chloropurine derivative, is of significant interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13ClN6O

- Molecular Weight : 286.67 g/mol

- CAS Number : 5399-87-1

The biological activity of this compound primarily revolves around its interaction with various biological receptors and enzymes. It is known to act as an agonist at adenosine receptors, particularly the A2A and A2B subtypes. This interaction can modulate several physiological processes including:

- Inhibition of Platelet Aggregation : Activation of A2A receptors has been shown to inhibit platelet aggregation through increased cyclic AMP (cAMP) levels, which reduces calcium mobilization in platelets .

- Antitumor Activity : Chloropurine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with the compound compared to controls. The mechanism was attributed to its action on adenosine receptors that modulated immune responses.

Case Study 2: Cardiovascular Implications

Research focusing on cardiovascular health revealed that the compound could enhance myocardial perfusion by acting on A2A receptors. This study utilized echocardiography and myocardial perfusion imaging to assess heart function before and after treatment.

Eigenschaften

Molekularformel |

C10H12ClN5O4 |

|---|---|

Molekulargewicht |

301.69 g/mol |

IUPAC-Name |

(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6+,9-/m1/s1 |

InChI-Schlüssel |

MHDPPLULTMGBSI-FJFJXFQQSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.